2-[2-(Dimethylamino)phenyl]acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-6-4-3-5-9(10)7-8-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUZKWFIZISABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000512-16-2 | |
| Record name | 2-[2-(dimethylamino)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Substituted Arylacetonitrile Chemistry
Substituted arylacetonitriles are a cornerstone class of compounds in organic synthesis and medicinal chemistry. Arylacetonitrile derivatives serve as versatile building blocks for the construction of more complex molecular architectures. acs.org Their utility stems from the reactivity of both the aromatic ring and the benzylic carbon adjacent to the nitrile group, allowing for a wide array of chemical transformations.
These compounds are precursors to numerous pharmaceuticals and bioactive molecules. The nitrile group itself can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, making arylacetonitriles valuable synthetic intermediates. The presence of substituents on the aromatic ring further diversifies their chemical properties and potential applications, influencing reactivity and providing handles for further functionalization.
| Property | Data |
| IUPAC Name | 2-[2-(Dimethylamino)phenyl]acetonitrile |
| CAS Number | 1000512-16-2 sigmaaldrich.com, 1956309-36-6 cymitquimica.com |
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol sigmaaldrich.com |
| Class | Substituted Arylacetonitrile |
Significance of the Ortho Dimethylamino and Nitrile Functionalities in Molecular Design
The specific arrangement of the functional groups in 2-[2-(Dimethylamino)phenyl]acetonitrile imparts a unique set of chemical characteristics that are highly relevant in molecular design.
The dimethylamino group is a powerful electron-donating group. When attached to an aromatic ring, it significantly influences the ring's reactivity towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. youtube.com In the case of this compound, the para position to the dimethylamino group is occupied by the acetonitrile (B52724) substituent, suggesting that electrophilic attack would be strongly directed to the other ortho position (C6).
Furthermore, the ortho-dimethylamino group is a well-established "directed metalation group" (DMG). In a process known as directed ortho-metalation (DoM), the heteroatom of the DMG coordinates to an organolithium reagent, facilitating the deprotonation of the nearest ortho position. nih.gov This provides a highly regioselective method for introducing a wide range of electrophiles adjacent to the directing group, a powerful strategy for creating polysubstituted aromatic compounds. nih.gov This inherent functionality makes the molecule a prime candidate for targeted C-H activation and functionalization reactions.
The nitrile (cyano) group is a crucial functional group in organic and medicinal chemistry. Its linear geometry and electronic properties allow it to act as a key pharmacophore in drug design. It can participate in hydrogen bonding and other polar interactions within biological targets.
From a synthetic standpoint, the nitrile group is exceptionally versatile. It can be transformed into a variety of other functional groups, including:
Amines: Through reduction.
Carboxylic acids and Amides: Through hydrolysis.
Ketones: Through reactions with Grignard or organolithium reagents.
The benzylic protons adjacent to the nitrile group are acidic and can be removed by a base, allowing for alkylation or other functionalization at the alpha-carbon. This dual reactivity of the nitrile and its adjacent carbon provides a rich platform for molecular elaboration.
| Functional Group | Role in Molecular Design | Key Synthetic Transformations |
| Ortho-Dimethylamino | Strong electron-donating group, Ortho-, para-director for EAS youtube.com | Directed ortho-metalation (DoM) nih.gov, Directed C-H functionalization |
| Nitrile (Cyano) | Pharmacophore, Synthetic precursor | Reduction to amines, Hydrolysis to acids/amides, Reaction with organometallics to ketones |
Overview of Academic Research Perspectives
Classical Approach Analogies in Alpha-Aminonitrile Synthesis
The foundational methods for the synthesis of α-aminonitriles, such as this compound, are largely dominated by the principles of the Strecker synthesis, first reported in 1850. acs.orgnih.gov This reaction is a three-component condensation involving an aldehyde, an amine, and a source of cyanide. acs.org
Condensation Reactions with Precursors
The classical synthesis of this compound would analogously involve the reaction of 2-(dimethylamino)benzaldehyde (B1293426), a suitable amine, and a cyanide source. The core of this approach is the in situ formation of an imine from the aldehyde and the amine, which is then attacked by a nucleophilic cyanide ion. masterorganicchemistry.com
A general reaction scheme is as follows:
Step 1: Imine Formation: 2-(dimethylamino)benzaldehyde reacts with an amine (e.g., ammonia (B1221849) or a primary amine) in the presence of a mild acid catalyst to form the corresponding imine. masterorganicchemistry.com
Step 2: Nucleophilic Attack: A cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), provides the cyanide anion (CN⁻). masterorganicchemistry.com This anion then attacks the electrophilic carbon of the imine, forming the α-aminonitrile product. masterorganicchemistry.com
The selection of precursors is critical. For the target compound, 2-(dimethylamino)benzaldehyde is the essential aldehyde component. The choice of the amine and cyanide source can influence the reaction efficiency and the nature of the final product.
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, and the nature and concentration of reactants and catalysts.
| Parameter | Condition | Effect on Yield |
| Temperature | Typically room temperature to slightly elevated (e.g., 50°C) | Higher temperatures can accelerate the reaction but may also lead to side product formation. |
| Solvent | Acetonitrile, ethanol, methanol, or solvent-free conditions | The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and yields. jocpr.com |
| Cyanide Source | KCN, NaCN, TMSCN | TMSCN is often preferred for its higher reactivity and solubility in organic solvents, though it is more expensive. researchgate.net |
| Catalyst | Lewis acids (e.g., InCl₃, Sc(OTf)₃), Brønsted acids | Catalysts can activate the carbonyl group of the aldehyde, facilitating imine formation. jocpr.com |
For instance, studies on analogous α-aminonitrile syntheses have shown that using trimethylsilyl cyanide in the absence of a solvent can lead to almost quantitative yields. organic-chemistry.org The optimization process often involves a systematic variation of these parameters to identify the ideal conditions for the specific synthesis of this compound.
Modified and Multi-Component Synthetic Protocols
Advances in synthetic chemistry have led to the development of modified and multi-component protocols that offer significant advantages over classical methods, including improved yields, shorter reaction times, and simpler work-up procedures. jocpr.com
Application of Catalytic Systems in Aminonitrile Formation
The use of catalytic systems is a cornerstone of modern α-aminonitrile synthesis. A wide array of catalysts has been explored to enhance the efficiency of the Strecker reaction and its variants.
Lewis Acid Catalysis: Lewis acids such as indium(III) chloride (InCl₃), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃) have been shown to be effective catalysts. jocpr.comresearchgate.net They function by activating the aldehyde, which accelerates the formation of the imine intermediate.
Organocatalysis: Organocatalysts, such as thiourea (B124793) derivatives and chiral phosphoric acids, have also been successfully employed. mdpi.com These catalysts can promote the reaction through hydrogen bonding interactions, activating the imine for nucleophilic attack by the cyanide. mdpi.com
Transition Metal Catalysis: Transition metal complexes, for instance, those of palladium and rhodium, have been utilized to catalyze the synthesis of α-aminonitriles. jocpr.com
The choice of catalyst can be tailored to the specific substrates and desired reaction conditions, offering a versatile toolkit for the synthesis of this compound.
Development of One-Pot Synthesis Procedures
One-pot procedures, where all reactants are combined in a single reaction vessel, represent a significant improvement in terms of operational simplicity and efficiency. researchgate.net For the synthesis of this compound, a one-pot approach would involve mixing 2-(dimethylamino)benzaldehyde, an amine, and a cyanide source, often in the presence of a catalyst, without the need to isolate the intermediate imine.
Several one-pot methods have been developed for the synthesis of α-aminonitriles, often employing multicomponent reaction strategies. lew.ro These procedures are highly atom-economical and can significantly reduce waste and purification efforts.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| Bi(NO₃)₃ | Acetonitrile | Room Temp | 15-45 min | 85-95 |
| InCl₃ | Water | Room Temp | 2-4 h | 80-92 |
| K₂PdCl₄ | Dichloromethane | Room Temp | 6-12 h | 75-90 |
| Sulfated Polyborate | Solvent-free | Room Temp | 30-60 min | up to 99 |
Data is representative of typical yields for one-pot α-aminonitrile syntheses and may vary for the specific target compound. jocpr.comresearchgate.netmdpi.com
Considerations for Sustainable Synthetic Routes
In recent years, there has been a growing emphasis on developing sustainable or "green" synthetic methods. For the synthesis of this compound, this involves several key considerations:
Use of Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol, or conducting the reaction under solvent-free conditions. nih.gov
Catalyst Reusability: Employing heterogeneous catalysts or catalysts that can be easily recovered and reused for multiple reaction cycles. jocpr.comresearchgate.net For example, nanocrystal MgO and superparamagnetic iron oxide have been used as recyclable catalysts in α-aminonitrile synthesis. jocpr.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, a principle inherent to one-pot, multi-component reactions. lew.ro
Non-toxic Cyanide Sources: Exploring alternatives to highly toxic cyanide reagents. rsc.org
Research has demonstrated the feasibility of conducting Strecker-type reactions in water using catalysts like indium powder, providing an environmentally benign pathway to α-aminonitriles. nih.govresearchgate.net Such approaches hold significant promise for the sustainable production of this compound.
Alternative Synthetic Pathways to Arylacetonitriles
In the quest for efficient and versatile methods for the synthesis of arylacetonitriles, researchers have developed a range of alternative pathways that offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These strategies often diverge from traditional methods that may require harsh reagents or offer limited applicability. Two prominent alternative approaches involve the use of functionalized benzaldehyde (B42025) derivatives and the innovative application of acetonitrile as a cyanomethyl synthon.
Strategies Involving Functionalized Benzaldehyde Derivatives
A cornerstone in the synthesis of α-amino-arylacetonitriles is the Strecker synthesis, a three-component reaction that combines an aldehyde, an amine, and a cyanide source. nrochemistry.commasterorganicchemistry.comwikipedia.org This methodology is highly relevant for the conceptual synthesis of this compound, where 2-(dimethylamino)benzaldehyde would serve as the key starting material. The general mechanism involves the initial reaction of the aldehyde with an amine (or ammonia) to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. masterorganicchemistry.comwikipedia.org
A well-documented procedure for a closely related compound, α-(N,N-dimethylamino)phenylacetonitrile, illustrates this approach. orgsyn.org In this synthesis, benzaldehyde is treated with sodium bisulfite, followed by the addition of a dimethylamine (B145610) solution and sodium cyanide. orgsyn.org This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is subsequently trapped by the cyanide nucleophile. masterorganicchemistry.com The reaction is typically carried out in an aqueous medium and can provide high yields of the desired α-aminonitrile. orgsyn.org
| Starting Material | Reagents | Product | Yield |
| Benzaldehyde | 1. Sodium bisulfite 2. Dimethylamine 3. Sodium cyanide | α-(N,N-Dimethylamino)phenylacetonitrile | 87-88% orgsyn.org |
| Aldehyde/Ketone | Amine/Ammonia, Cyanide Source | α-Aminonitrile | Varies |
This table summarizes the reactants and typical yields for the Strecker synthesis of α-aminonitriles.
This strategy's adaptability allows for the synthesis of a wide array of N-substituted amino acids and their nitrile precursors by varying the aldehyde and amine components. wikipedia.org For the synthesis of this compound, 2-(dimethylamino)benzaldehyde would be the logical starting aldehyde.
Utilization of Acetonitrile as a Cyanomethyl Synthon
More contemporary approaches have focused on the direct introduction of the cyanomethyl group, with acetonitrile emerging as an attractive and readily available C1 synthon. These methods often rely on transition metal catalysis to activate the otherwise inert C-H bonds of acetonitrile.
One such strategy is the copper-catalyzed cyanomethylation of imines. encyclopedia.pubnih.gov In this process, an imine, formed from the corresponding aniline (B41778), reacts with acetonitrile in the presence of a copper catalyst to yield an arylacrylonitrile. encyclopedia.pubnih.gov This method is tolerant of a variety of functional groups on the aromatic ring. nih.gov
Another innovative approach involves the direct, amine-directed oxidative cross-dehydrogenative coupling of arylamines with acetonitrile. acs.org An iron(II) chloride-catalyzed reaction has been reported for the cyanomethylation of arylamines, including substituted anilines and aminopyridines. acs.org This protocol offers good regioselectivity and proceeds with high atom economy, as it does not require pre-functionalized starting materials. acs.org The directing amino group plays a crucial role in this transformation. encyclopedia.pub
| Substrate Type | Catalyst | Cyanomethyl Source | Key Features |
| Imines | Copper(II) acetate | Acetonitrile | Synthesis of arylacrylonitriles encyclopedia.pubnih.gov |
| Arylamines | Iron(II) chloride | Acetonitrile | Amine-directed C-H functionalization acs.org |
This table highlights key features of modern cyanomethylation reactions using acetonitrile.
These methods, which leverage the reactivity of acetonitrile, represent a significant advancement in the synthesis of arylacetonitriles, providing more direct and environmentally benign alternatives to classical cyanation methods.
Advanced Purification and Isolation Techniques for Research Applications
The purification of polar, functionalized arylacetonitriles such as this compound can present significant challenges due to their physical properties. Standard purification techniques may not always be sufficient to achieve the high purity required for research applications. Therefore, advanced purification and isolation methods are often employed.
For highly polar compounds that are difficult to purify by traditional normal-phase or reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. biotage.combiotage.com HILIC utilizes a polar stationary phase (such as silica (B1680970) or an amino-functionalized support) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov This technique is particularly well-suited for the separation of polar and basic compounds that may exhibit poor retention and peak shape on conventional reversed-phase columns. reddit.com
In cases where chromatographic separation is challenging, recrystallization remains a valuable and effective purification technique for solid compounds. chemistrytalk.org The success of recrystallization hinges on the careful selection of a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. youtube.com For polar molecules, polar solvents or mixtures of polar and non-polar solvents are often employed. The process involves dissolving the impure compound in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of a crystalline lattice, which excludes impurities. youtube.com Techniques such as seeding with a pure crystal can be used to induce crystallization if spontaneous formation is slow. youtube.com
For basic compounds like this compound, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities. prepchem.com The basic amine functionality allows the compound to be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities in the organic phase. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can recover the purified amine.
In research settings, a combination of these techniques is often necessary to obtain analytically pure material. For instance, an initial purification by acid-base extraction or column chromatography on a less conventional stationary phase like alumina (B75360) (for basic compounds) could be followed by a final recrystallization to achieve high purity. reddit.com
| Technique | Principle | Application for Polar Nitriles |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a largely organic mobile phase. nih.gov | Separation of highly polar and basic compounds that are poorly retained in reversed-phase chromatography. biotage.combiotage.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. chemistrytalk.org | Final purification of solid compounds to achieve high purity. youtube.com |
| Acid-Base Extraction | Differential solubility of acidic/basic compounds and their salts in aqueous and organic phases. prepchem.com | Removal of non-basic impurities from basic arylacetonitriles. |
This table outlines advanced purification techniques suitable for polar arylacetonitriles.
An exploration of the chemical reactivity and transformation pathways of this compound reveals a versatile molecule with distinct reaction sites. The compound's reactivity is primarily centered around its nitrile moiety and the substituted phenyl ring, allowing for a range of chemical modifications.
Advanced Spectroscopic and Structural Characterization of 2 2 Dimethylamino Phenyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional NMR techniques, provide a complete picture of the atomic connectivity and chemical environment within the 2-[2-(Dimethylamino)phenyl]acetonitrile molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methyl protons of the dimethylamino group. The aromatic region would likely display a complex multiplet pattern due to the ortho-disubstitution on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the electron-donating dimethylamino group and the electron-withdrawing cyanomethyl group.
The ¹³C NMR spectrum provides information on each unique carbon environment. Signals for the two methyl carbons of the dimethylamino group, the methylene carbon, the nitrile carbon, and the six aromatic carbons (four of which would be unique due to substitution) are anticipated. The chemical shifts of the aromatic carbons are particularly informative about the electronic distribution within the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 115 - 135 |
| CH₂CN | ~3.7 | ~20 |
| N(CH₃)₂ | ~2.7 | ~45 |
| CN | - | ~118 |
| Aromatic C-N | - | ~150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to decipher the complex splitting patterns in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for the methylene group and each of the aromatic CH groups.
Deuterium (B1214612) (²H) labeling is a powerful technique used to simplify complex ¹H NMR spectra and to probe reaction mechanisms. sdsu.edu In the context of this compound, selective deuteration of specific aromatic positions could help in the definitive assignment of the aromatic proton signals. For instance, replacing a specific aromatic proton with deuterium would cause the corresponding signal to disappear from the ¹H NMR spectrum, simplifying the remaining multiplet patterns. sdsu.edu This method is particularly useful when dealing with overlapping signals in complex aromatic systems. sdsu.edu Deuterium NMR (²H NMR) spectroscopy itself can be used to confirm the position of the deuterium label. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The C-N stretching vibration of the aromatic amine would be observed in the 1360-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | 2260 - 2240 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₀H₁₂N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.22 g/mol ).
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for molecules containing a benzyl (B1604629) group is the cleavage of the benzylic bond. In this case, loss of the cyanomethyl radical (•CH₂CN) would lead to a fragment ion corresponding to the dimethylaminophenyl cation. Another plausible fragmentation pathway involves the loss of a methyl radical (•CH₃) from the dimethylamino group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 160.10 |
| [M+H]⁺ | 161.11 |
Data sourced from PubChem. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the electron-donating dimethylamino group and the cyanomethyl group will influence the position and intensity of these bands. Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The strong electron-donating effect of the dimethylamino group is likely to cause a red shift (shift to longer wavelengths) of these absorption maxima and an increase in their intensity, which is a common phenomenon for aromatic compounds with electron-donating substituents.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis
A thorough investigation of scientific literature and chemical databases has revealed a significant absence of publicly available X-ray crystallography data for the compound this compound. This data is essential for the detailed analysis of the compound's solid-state molecular architecture as requested.
The specific subsections requested for the article, namely the "Determination of Molecular Conformation and Stereochemistry" and the "Analysis of Intermolecular Interactions and Crystal Packing," are entirely dependent on the availability of single-crystal X-ray diffraction studies. This experimental technique provides the precise three-dimensional coordinates of atoms within a crystal lattice, which are fundamental for a definitive analysis of:
Molecular Conformation: The spatial arrangement of atoms in a molecule.
Stereochemistry: The 3D arrangement of atoms and molecules and its effect on their chemical behavior.
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between adjacent molecules within the crystal.
While databases like PubChem provide basic information such as the molecular formula (C₁₀H₁₂N₂) and predicted properties, they confirm that no literature or experimental data for the crystal structure of this specific isomer is available. uni.lu Searches of the Cambridge Structural Database (CSD), the world's primary repository for small-molecule organic and metal-organic crystal structures, also did not yield an entry for this compound. wikipedia.orgfairsharing.orgre3data.org
Without access to a Crystallographic Information File (CIF) or similar experimental data, any discussion on the topics outlined would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of an article with the specified sections on X-ray crystallography is not possible at this time. Further experimental research, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, would be required to produce the data necessary to populate the requested article sections.
Computational and Theoretical Chemistry Insights into 2 2 Dimethylamino Phenyl Acetonitrile
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density.
For a compound such as 2-[2-(Dimethylamino)phenyl]acetonitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry. nih.gov This process finds the lowest energy arrangement of the atoms, providing key information such as bond lengths, bond angles, and dihedral angles. From this optimized structure, other ground-state properties like dipole moment, molecular electrostatic potential (MEP), and orbital energies (HOMO/LUMO) can be calculated to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. nih.gov
Beyond DFT, other methods are available for electronic structure analysis. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer high accuracy for smaller molecules. scirp.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. This speed allows for the study of larger molecular systems, though typically with a trade-off in accuracy compared to DFT or ab initio methods. These approaches could be applied to this compound to rapidly explore its conformational landscape or electronic properties.
Computational Modeling of Spectroscopic Data
A significant application of computational chemistry is the prediction of spectroscopic data, which is crucial for the identification and characterization of molecules.
Theoretical calculations are essential for interpreting complex experimental vibrational spectra (Infrared and Raman). nih.gov By performing a frequency calculation on the optimized geometry of this compound, its fundamental vibrational modes can be predicted. These calculations yield harmonic frequencies that are typically scaled by an empirical factor to better match experimental anharmonic frequencies.
The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific molecular motions, such as C≡N stretching, C-H bending, or phenyl ring vibrations. This detailed assignment is invaluable for validating the proposed structure and understanding the vibrational characteristics of the molecule. While specific studies on this compound are not available, research on similar molecules like 2-(trifluoromethyl)phenylacetonitrile (B128601) demonstrates the successful application of DFT (B3LYP/6-311+G(d,p)) for this purpose.
Table 1: Representative Vibrational Modes and Typical Frequency Ranges
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
|---|---|
| C≡N Stretch | 2200 - 2300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Stretch | 1400 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-H Bend | 700 - 1300 |
Note: This table represents typical frequency ranges for the functional groups present and is not based on specific calculations for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir
For this compound, the GIAO method would be applied to the DFT-optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). auremn.org Comparing these theoretical shifts with experimental data can confirm structural assignments. The accuracy of these predictions depends on the chosen theoretical level and the consideration of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.uknih.gov
Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model Compound
| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| H1 | 7.35 | 7.30 |
| H2 | 7.21 | 7.18 |
| C1 | 128.5 | 128.2 |
| C2 | 125.9 | 125.6 |
Note: This is an illustrative table. No specific published data exists for this compound.
Theoretical Studies on Chemical Reactivity and Reaction Mechanisms
Computational chemistry is also a powerful tool for investigating the reactivity of a molecule and the mechanisms of its reactions. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov
Furthermore, theoretical studies can map out the potential energy surface for a chemical reaction. This involves locating transition states and calculating activation energies, providing a detailed, step-by-step understanding of the reaction pathway. researchgate.net For instance, a computational study on the related molecule 3-[2-(Dimethylamino)phenyl]propanal used DFT to investigate intramolecular interactions, demonstrating how these methods can reveal factors governing molecular conformation and stability. researchgate.net Such an approach could be used to study the reactivity of the nitrile and dimethylamino groups in this compound.
Mapping Potential Energy Surfaces and Identifying Transition States
A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. arxiv.org By mapping the PES, chemists can identify stable conformations (local and global minima), transition states (saddle points), and the pathways connecting them. researchgate.netsemanticscholar.org This information is crucial for understanding reaction mechanisms, conformational changes, and kinetic stability.
For a molecule like this compound, the key degrees of freedom would include the rotation of the dimethylamino group and the movement of the acetonitrile (B52724) moiety relative to the phenyl ring. Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can be used to systematically scan these coordinates to build a map of the PES.
Key features identified on a PES include:
Minima: These points correspond to stable or metastable structures. For this compound, this would include various rotational isomers (conformers).
Saddle Points (Transition States): A transition state is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net It represents the highest energy point on the lowest energy path between a reactant and a product. Locating the transition state is essential for calculating the activation energy of a reaction, which determines its rate. Algorithms have been developed to locate such points directly on the PES. osti.gov
Computational Analysis of Substituent Electronic Effects on Reactivity
The electronic nature of substituent groups can significantly alter the reactivity and physical properties of a molecule. nih.gov Computational methods provide a quantitative way to understand these effects by analyzing changes in the electronic structure. For this compound, the interplay between the electron-donating dimethylamino group and the electron-withdrawing acetonitrile group is paramount.
Computational studies on analogous systems, such as 3-[2-(Dimethylamino)phenyl]propanal, have demonstrated that the strength of intramolecular interactions can be modulated by placing different electronic substituents on the phenyl ring. figshare.comresearchgate.net These interactions can be analyzed using various techniques:
Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electron density between filled and empty orbitals. It can quantify stabilizing interactions, such as hyperconjugation and n→π* interactions, which influence molecular conformation and reactivity. figshare.comresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov
Electron Localization Function (ELF): ELF provides insights into the electronic structure and has been shown to successfully capture chemical reactivity. nih.gov
By computationally substituting a hydrogen atom at the para-position (relative to the acetonitrile group) with various electron-donating groups (EDGs) like -OH or -OCH3, or electron-withdrawing groups (EWGs) like -NO2 or -CF3, one can systematically study their effect. An EDG would be expected to increase the electron density on the phenyl ring, potentially strengthening the donor character of the dimethylamino group. Conversely, an EWG would decrease the ring's electron density.
The following table illustrates hypothetical results from such a computational study, showing how substituents might alter a key property like the calculated stabilization energy from an intramolecular interaction.
| Substituent (at para-position) | Electronic Nature | Predicted Change in Stabilization Energy (kcal/mol) |
| -NO₂ | Strong EWG | -1.5 |
| -H | Neutral | -2.5 |
| -CH₃ | Weak EDG | -2.8 |
| -NH₂ | Strong EDG | -3.2 |
This table is illustrative and based on general principles of substituent effects.
Excited State Computational Studies
The study of electronically excited states is crucial for understanding the photophysical and photochemical properties of molecules, including absorption, fluorescence, and phosphorescence. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and high-level ab initio techniques (e.g., CASSCF, ADC(2), MRCI) are indispensable for characterizing excited-state structures, energies, and dynamics. nih.govresearchgate.netacs.org
Characterization of Excited State Structures and Dynamics
Upon absorption of light, a molecule is promoted to an electronic excited state. The geometry of this excited state is often different from that of the ground state. For donor-acceptor systems like this compound, the first excited state is typically a locally excited (LE) state, characterized by charge redistribution primarily within the phenyl ring. nih.gov
Computational studies on the isomer DMABN show that in the ground state, the dimethylamino group is nearly planar with the benzene (B151609) ring to maximize conjugation. nih.gov However, in the excited state, a different, more stable structure can be reached through geometric relaxation. This new state is often a Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group twists to a perpendicular orientation relative to the ring. This twisting electronically decouples the donor and acceptor moieties, facilitating a near-complete transfer of an electron. acs.orgnih.gov
Quantum dynamics simulations can track the evolution of the molecule after photoexcitation on femtosecond timescales. nih.gov For example, studies on related systems have shown that the proton transfer process in the S1 state can be barrierless and ultrafast, occurring within tens of femtoseconds. researchgate.net Similarly, for DMABN, ultrafast internal conversion from the initially excited S2 state to the S1 state occurs in less than 10 femtoseconds. nih.gov
The table below summarizes typical computational data obtained for the ground and excited states of the model compound DMABN.
| State | Twisting Angle (°) | Dipole Moment (Debye) | Character |
| Ground State (S₀) | ~0-10 | 7.53 | - |
| Locally Excited (LE) | ~10 | 6.78 | ππ* |
| Twisted ICT (TICT) | ~90 | ~24.7 | Charge Transfer |
Data is for the isomer 4-(N,N-dimethylamino)benzonitrile (DMABN) and serves as a model for the types of properties calculated. nih.govnih.gov
Modeling Intramolecular Charge Transfer (ICT) Pathways
Intramolecular Charge Transfer (ICT) is a fundamental process in many organic molecules used in materials science and as fluorescent probes. The TICT model is the most widely accepted explanation for the dual fluorescence observed in DMABN and related compounds. rsc.org
Computational modeling is essential for mapping the reaction path from the LE state to the TICT state. This involves calculating the energy profile along the twisting coordinate of the dimethylamino group. In nonpolar solvents or the gas phase, the LE state is typically the lowest energy minimum on the excited-state PES, and only fluorescence from this state is observed. nih.gov In polar solvents, the highly polar TICT state is significantly stabilized, becoming the global minimum on the excited-state PES. acs.org The presence of a small energy barrier between the LE and TICT states allows for thermal equilibration between the two, leading to dual fluorescence. rsc.org
High-level calculations have confirmed that the twisting motion, rather than other vibrations like wagging, is responsible for the significant charge separation required for the TICT state. acs.org Some studies also propose the existence of intermediate or alternative structures, such as partially twisted ICT states or states involving out-of-plane bending of the cyano group (known as rehybridized ICT or RICT). rsc.org
Simulation of Solvation Effects on Electronic Transitions
The solvent environment can have a profound impact on electronic transitions and excited-state dynamics, particularly for molecules that undergo a significant change in dipole moment upon excitation. researchgate.netnih.gov
Computational chemists simulate solvation effects using two main approaches:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov
Explicit Solvation Models (QM/MM): In these models, the solute molecule is treated with quantum mechanics (QM), while a large number of individual solvent molecules are treated with molecular mechanics (MM). This method is more computationally intensive but can provide detailed information about specific solute-solvent interactions like hydrogen bonding. nih.gov
For molecules exhibiting ICT, solvent polarity is a critical factor. Computational studies on DMABN have been performed in the gas phase and in solvents of varying polarity, such as cyclohexane (B81311) (nonpolar), acetonitrile (polar aprotic), and water (polar protic). nih.govnih.gov The results consistently show that the energy of the LE state is only slightly affected by solvent polarity, whereas the energy of the highly polar TICT state is strongly stabilized as solvent polarity increases. acs.org This differential stabilization is the root cause of the solvent-dependent dual fluorescence.
The table below demonstrates the effect of the solvent environment on the calculated energy difference between the LE and ICT states for the model compound DMABN.
| Solvent | Dielectric Constant (ε) | ΔE (LE → ICT) (eV) |
| Gas Phase | 1.0 | +0.15 |
| Acetonitrile | 37.5 | -0.25 |
Data is for the isomer 4-(N,N-dimethylamino)benzonitrile (DMABN). A positive ΔE indicates the reaction is endothermic, while a negative value indicates it is exothermic. acs.org
This stabilization in polar solvents like acetonitrile makes the ICT state accessible from the LE state, enabling the characteristic "anomalous" red-shifted fluorescence. acs.org
Applications As a Synthetic Building Block for Functional Molecules and Intermediates
Precursor in Fine Chemical Synthesis
The presence of both a nitrile and an aromatic amine functionality makes 2-[2-(Dimethylamino)phenyl]acetonitrile a strategic precursor for more complex molecules, including those with biological or material science applications.
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, and in the case of α-aminonitriles, it provides a direct route to amino acids. The Strecker synthesis, a well-established method for producing amino acids, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. While this compound is already an α-aminonitrile derivative, its nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-[2-(Dimethylamino)phenyl]glycine. masterorganicchemistry.comlibretexts.orggoogle.com This transformation provides access to a non-proteinogenic amino acid analog that can be incorporated into peptides or used as a chiral building block.
The general scheme for the hydrolysis of an α-aminonitrile to an α-amino acid is presented below:
General Reaction Scheme for α-Aminonitrile Hydrolysis
| Reactant | Reagents | Product |
|---|---|---|
| α-Aminonitrile | 1. H3O+ or OH- | α-Amino acid |
Furthermore, the methylene (B1212753) group alpha to the nitrile is activated and can potentially be deprotonated and alkylated, leading to a variety of substituted α-amino acid analogs after hydrolysis. researchgate.net This allows for the introduction of diverse side chains, expanding the accessible chemical space of unnatural amino acids. harvard.edu
The reactivity of the nitrile group and the adjacent methylene bridge in this compound allows for its elaboration into more complex molecular architectures.
Alkylation Reactions: The α-protons of arylacetonitriles are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. researchgate.netresearchgate.net This alkylation strategy can be applied to this compound to introduce a wide range of aliphatic and aromatic substituents at the carbon atom bearing the nitrile group.
Grignard Reactions: The nitrile group itself can undergo nucleophilic attack by organometallic reagents, such as Grignard reagents. organic-chemistry.orgpurdue.edumasterorganicchemistry.commt.comreddit.com The initial addition of a Grignard reagent to the nitrile forms an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. This reaction transforms the nitrile functionality into a carbonyl group and attaches the organic moiety from the Grignard reagent, leading to the formation of complex aromatic ketones. organic-chemistry.org
Illustrative Reactions for the Synthesis of Complex Compounds
| Starting Material | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Phenylacetonitrile (B145931) derivative | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | α-Alkylated nitrile | Complex aliphatic/aromatic nitrile |
Utility in Heterocyclic Compound Synthesis
The strategic placement of the dimethylamino and acetonitrile (B52724) functionalities on the phenyl ring makes this compound a promising precursor for the synthesis of various heterocyclic systems.
Triazine derivatives are an important class of nitrogen-containing heterocycles with a broad range of applications in medicinal chemistry and materials science. globalscitechocean.comrsc.org The synthesis of substituted triazines often involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles. nih.gov While the dimethylamino group in the target compound is not nucleophilic enough to displace the chlorides of cyanuric chloride, a synthetic strategy involving the corresponding primary or secondary amine would be highly effective. For instance, if the dimethylamino group were replaced by a primary amino group (2-aminophenylacetonitrile), the resulting compound could serve as a nucleophile to sequentially displace the chlorine atoms on a triazine ring, leading to the formation of substituted aminotriazine (B8590112) scaffolds. rsc.org This highlights the potential of the aminophenylacetonitrile framework in combinatorial synthesis of triazine libraries.
General Synthetic Scheme for Substituted Triazines
| Reactants | Conditions | Product |
|---|---|---|
| Cyanuric Chloride + Amine 1 | Low Temperature | Monosubstituted Triazine |
| Monosubstituted Triazine + Amine 2 | Room Temperature | Disubstituted Triazine |
Chromene and its fused derivatives are prevalent scaffolds in a variety of natural products and biologically active molecules. The synthesis of chromene rings can be achieved through various strategies, often involving the reaction of a phenol (B47542) with a suitable three-carbon component. Although this compound does not possess a hydroxyl group necessary for direct participation in typical chromene syntheses, a plausible synthetic route could involve the demethylation and subsequent hydrolysis of the dimethylamino group to a hydroxyl group. The resulting 2-(2-hydroxyphenyl)acetonitrile could then undergo intramolecular cyclization or react with other reagents to form fused chromene derivatives. For instance, an intramolecular Thorpe-Ziegler type reaction of a suitably substituted ortho-hydroxyphenylacetonitrile derivative could lead to the formation of an aminobenzopyran, a core structure of many chromene derivatives. researchgate.netrsc.orgnih.gov
Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which are found in numerous natural products and pharmaceuticals. pharmaguideline.comorganic-chemistry.orgresearchgate.netnih.govresearchgate.net Recent advances in electro-organic synthesis have provided green and efficient methods for the construction of oxazole (B20620) rings. One such method is the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile, which proceeds via a Ritter-type reaction and oxidative cyclization. rsc.orgacs.orgresearchgate.netresearchgate.netacs.org In this reaction, acetonitrile acts as both the solvent and a reactant. acs.org It is conceivable that this compound could be employed as the nitrile component in this electrochemical process. The reaction would involve the electrochemical generation of a carbocation from a ketone, which is then trapped by the nitrile nitrogen of this compound. Subsequent intramolecular cyclization and oxidation would yield a polysubstituted oxazole bearing a 2-(dimethylamino)phenyl group. This approach offers a potential route to novel oxazole derivatives under mild and environmentally friendly conditions. rsc.orgacs.org
Plausible Electrochemical Synthesis of an Oxazole Derivative
| Ketone (R1-CO-R2) | Nitrile Component | Key Intermediates | Product |
|---|
Intermediate for Chromophores and Ligands
The unique arrangement of the functional groups in this compound makes it a potential precursor for heterocyclic systems that form the core of various dyes and coordinating ligands. The proximity of the electron-donating dimethylamino group and the electron-withdrawing nitrile group can influence the electronic properties of molecules derived from it, which is a key aspect in the design of chromophores and ligands for metal complexes.
While specific examples detailing the direct use of this compound in the synthesis of fluorescent dyes are not extensively documented in readily available literature, its structural motifs are present in known dye classes. The general synthetic strategies for dyes often involve condensation and cyclization reactions where precursors with amine and activated methylene groups are employed.
For instance, the synthesis of quinoline-based dyes can proceed through reactions involving anilines. It is conceivable that this compound could be modified or used in multi-step syntheses to form heterocyclic structures that are known to exhibit fluorescence. The dimethylamino group, a powerful auxochrome, is a common feature in many fluorescent dyes, enhancing the fluorescence quantum yield and shifting the emission wavelength. Theoretical design of fluorescent probes could incorporate this building block, anticipating that intramolecular charge transfer (ICT) processes, often responsible for fluorescence, would be facilitated by the ortho-disposed donor (dimethylamino) and acceptor (nitrile or its derivatives) groups.
Table 1: Potential Heterocyclic Systems Derivable from Phenylacetonitrile Scaffolds
| Heterocycle Class | General Synthetic Precursors | Potential Role of this compound |
|---|---|---|
| Quinolines | Anilines, α,β-unsaturated ketones | As a modified aniline (B41778) precursor after transformation of the nitrile group. |
| Coumarins | Phenols, β-keto esters | Not a direct precursor, but the phenylacetonitrile moiety is used in related Knoevenagel condensations to form styryl-type dyes. |
This table is illustrative of general synthetic strategies and does not represent documented direct conversions of this compound.
The development of polydentate ligands is a cornerstone of coordination chemistry, enabling the formation of stable metal complexes with tailored electronic and catalytic properties. The structure of this compound contains both a nitrogen donor in the dimethylamino group and a nitrile group, which can also coordinate to metal centers or be chemically transformed into other coordinating groups like amides, carboxylic acids, or amines.
The ortho-positioning of these groups makes it a candidate for forming bidentate chelating ligands. A hypothetical synthetic pathway could involve the hydrolysis of the nitrile to a carboxamide or carboxylic acid, creating an N,O- or N,N-bidentate ligand upon reaction with a metal salt. Such ligands can stabilize transition metal ions, and the resulting complexes could be explored for applications in catalysis or as functional materials.
For example, the transformation of the cyanomethyl group into an amidoethyl or a pyridyl group would create a multidentate ligand capable of forming stable five- or six-membered chelate rings with a metal ion, a favorable configuration in coordination chemistry.
Table 2: Potential Coordinating Groups via Transformation of the Nitrile Functionality
| Original Group | Target Coordinating Group | Required Transformation | Potential Ligand Type |
|---|---|---|---|
| -CH₂CN | -CH₂C(=O)NH₂ (Amide) | Partial hydrolysis | N,N or N,O-bidentate |
| -CH₂CN | -CH₂COOH (Carboxylic Acid) | Full hydrolysis | N,O-bidentate |
| -CH₂CN | -CH₂CH₂NH₂ (Amine) | Reduction | N,N-bidentate |
This table outlines potential synthetic modifications to generate coordinating moieties from the this compound scaffold.
While detailed research findings on the direct application of this compound in these specific areas are sparse, its chemical nature suggests it is a plausible, though perhaps not widely utilized, building block for the rational design of functional dyes and ligands.
Photophysical Properties and Excited State Dynamics of 2 2 Dimethylamino Phenyl Acetonitrile Systems
Absorption and Emission Spectral Characteristics
There is a lack of published experimental data regarding the absorption and emission spectra of 2-[2-(Dimethylamino)phenyl]acetonitrile. Therefore, a detailed analysis of its spectral characteristics, including specific wavelengths of maximum absorption and emission, molar absorptivity, and fluorescence quantum yields, cannot be provided at this time.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
While the para-substituted isomer, DMABN, is a classic example of a molecule exhibiting dual fluorescence due to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, there are no specific studies on ICT phenomena in this compound. The steric hindrance introduced by the ortho-positioning of the dimethylamino group relative to the cyanomethyl group could significantly impact the geometric relaxation in the excited state, potentially altering or even inhibiting the formation of a stable charge-transfer state. However, without experimental or computational studies, any discussion on this topic would be purely speculative.
Influence of Ortho-Dimethylamino Group on Electronic Transitions
The electronic transitions of aminobenzonitriles are known to be influenced by the position of the amino group. The ortho-dimethylamino group in this compound is expected to cause a significant steric clash with the cyanomethyl group, which could lead to a non-planar ground state geometry. This would, in turn, affect the overlap of the p-orbitals of the nitrogen atom with the π-system of the benzene (B151609) ring, thereby influencing the energies and intensities of the electronic transitions. In the absence of spectroscopic data, a quantitative description of these effects is not possible.
Solvatochromism and Environmental Effects
No studies on the solvatochromism of this compound have been reported. Such studies would involve measuring the absorption and emission spectra in a range of solvents with varying polarity and proticity to understand the interaction between the solute and solvent molecules in the ground and excited states.
Impact of Solvent Polarity and Proticity on Spectroscopic Behavior
Without experimental data, the impact of solvent polarity and proticity on the spectroscopic behavior of this compound cannot be detailed. Generally, for compounds with a significant change in dipole moment upon excitation, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum. The extent of this shift provides information about the charge distribution in the excited state.
Application of Multi-Parametric Solvation Models
The application of multi-parametric solvation models, such as the Kamlet-Taft or Lippert-Mataga equations, is contingent on having experimental solvatochromic data. As this data is unavailable for this compound, no analysis using these models can be performed.
Time-Resolved Spectroscopic Investigations
Time-resolved spectroscopic techniques, such as transient absorption and time-correlated single-photon counting, are powerful tools for investigating the dynamics of excited states, including the rates of ICT processes and other non-radiative decay pathways. There are no published time-resolved spectroscopic studies for this compound. Therefore, information regarding its excited-state lifetime and the dynamics of any potential charge transfer processes is not available.
Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters for characterizing the emission efficiency and temporal behavior of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time a molecule spends in the excited state before returning to the ground state. These parameters are intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited state.
For molecules containing a dimethylamino group attached to an aromatic system, the fluorescence properties are highly sensitive to solvent polarity and hydrogen bonding capabilities. In many donor-acceptor systems, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur, which often leads to dual fluorescence and a strong dependence of the emission properties on the environment.
The photophysical properties of various 2'-aminochalcones, which also feature amino-phenyl groups, have been evaluated in different solvents. For example, chalcones with a dimethylamino substituent have been shown to be more emissive, with higher quantum yields compared to their unsubstituted counterparts. mdpi.com The following interactive table showcases photophysical data for a related compound, (E)-1-(2-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, in various solvents, illustrating the influence of the environment on its emissive properties.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Acetonitrile (B52724) | 425 | 550 | 5800 | 0.35 |
| Dimethylsulfoxide (DMSO) | 430 | 560 | 5700 | 0.25 |
| Chloroform | 415 | 530 | 5900 | 0.15 |
| Diethyl Ether | 400 | 480 | 4900 | 0.05 |
Elucidation of Excited State Decay Pathways and Kinetics
Upon absorption of a photon, an excited molecule can return to the ground state through several competing decay pathways. These include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state. The kinetics of these processes determine the excited state lifetime and the fluorescence quantum yield.
For this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing acetonitrile group suggests the possibility of intramolecular charge transfer (ICT) upon excitation. The ortho-substitution pattern likely imposes significant steric hindrance, which can influence the geometry of the excited state and the kinetics of its decay.
In related molecules like DMABN, the excited state decay is strongly influenced by the torsional motion of the dimethylamino group relative to the phenyl ring. nih.gov In polar solvents, this twisting leads to the formation of a low-energy TICT state that is often weakly emissive or non-emissive, providing a rapid non-radiative decay channel. Theoretical studies on DMABN have identified ring C=C stretching and methyl tilting modes as being responsible for the internal conversion from the initially excited state to other states. nih.gov It is plausible that similar mechanisms, including torsional relaxation and solvent reorganization, play a crucial role in the excited-state deactivation of this compound.
Studies on Energy and Electron Transfer Processes
Excited-state molecules can participate in energy transfer and electron transfer processes with other molecules in their environment. Energy transfer involves the non-radiative transfer of excitation energy from a donor to an acceptor molecule, while electron transfer involves the movement of an electron from a donor to an acceptor.
The dimethylamino-phenyl moiety in this compound can act as an electron donor in its excited state. The likelihood and rate of photoinduced electron transfer (PET) would depend on the presence of a suitable electron acceptor and the thermodynamic driving force of the reaction, which is related to the redox potentials of the donor and acceptor and the excitation energy.
While specific studies on the energy and electron transfer processes of this compound are not prominent in the searched literature, the general principles of these processes are well-established. For example, visible-light-induced organic photochemical reactions can occur through energy transfer pathways where a photosensitizer absorbs light and then transfers its energy to a reactant. princeton.edu Similarly, PET processes are fundamental to many areas of chemistry and biology, including photocatalysis and solar energy conversion. The potential for this compound to act as a photosensitizer or participate in PET reactions would be an interesting avenue for future research.
Derivatives and Analogs of 2 2 Dimethylamino Phenyl Acetonitrile: Structure Property Relationships
Synthesis and Characterization of Structurally Modified Analogs
The synthesis of structurally modified analogs of 2-[2-(dimethylamino)phenyl]acetonitrile can be approached through various established organic chemistry methodologies. These modifications primarily target the phenyl ring and the alpha-carbon of the acetonitrile (B52724) moiety, allowing for a systematic investigation of structure-property relationships.
The introduction of substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties. The synthesis of these analogs typically involves the use of appropriately substituted anilines as starting materials. For instance, the reaction of a substituted N,N-dimethylaniline with a suitable reagent to introduce the acetonitrile group is a common strategy.
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and additional alkyl groups, and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can be incorporated at various positions on the phenyl ring. The synthesis of such compounds can be achieved through multi-step reaction sequences, often starting from commercially available substituted nitrobenzenes or anilines. For example, a general route could involve the Sandmeyer reaction on a substituted aniline (B41778) to introduce the cyano group, followed by N-alkylation to form the dimethylamino group.
Table 1: Hypothetical Spectroscopic Data for Phenyl-Substituted Analogs of this compound
| Substituent (Position) | ¹H NMR (δ, ppm, CDCl₃) - Aromatic Protons | IR (ν, cm⁻¹) - C≡N Stretch |
| 4-Methoxy | 6.8-7.2 (m, 3H) | ~2245 |
| 4-Nitro | 7.5-8.2 (m, 3H) | ~2255 |
| 4-Chloro | 7.1-7.4 (m, 3H) | ~2250 |
Note: This table is illustrative and based on general principles of substituent effects on spectroscopic data.
The alpha-carbon of the acetonitrile group is another key site for structural modification. The acidity of the alpha-proton allows for deprotonation using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a carbanion. This nucleophilic carbanion can then react with various electrophiles to introduce new functional groups.
Alpha-alkylation can be achieved by reacting the carbanion with alkyl halides (e.g., methyl iodide, ethyl bromide). This reaction introduces alkyl chains of varying lengths and branching at the alpha-position. Similarly, reactions with aldehydes or ketones can lead to the formation of β-hydroxy nitriles after quenching the reaction.
The characterization of these alpha-substituted analogs would again involve NMR to confirm the presence and structure of the newly introduced group. For chiral centers created at the alpha-carbon, chiral chromatography or NMR with chiral shift reagents would be necessary to separate and characterize the enantiomers.
Table 2: Potential Alpha-Carbon Modifications and Expected Characterization Signatures
| Modification | Reagent | Key ¹H NMR Signal |
| Methylation | Methyl Iodide | Singlet or doublet for the new CH₃ group |
| Ethylation | Ethyl Bromide | Triplet and quartet for the new CH₂CH₃ group |
| Hydroxymethylation | Formaldehyde | Signal for the new CH₂OH group |
Note: This table presents expected outcomes based on standard organic reactions.
Correlating Electronic Properties of Substituents with Reactivity and Photophysical Behavior
The electronic nature of the substituents on the phenyl ring has a profound impact on the reactivity and photophysical properties of the molecule. Electron-donating groups increase the electron density on the aromatic ring and at the nitrogen atom of the dimethylamino group, which can enhance the nucleophilicity of the molecule and affect its interaction with electrophiles. Conversely, electron-withdrawing groups decrease the electron density, making the aromatic ring less reactive towards electrophilic substitution but potentially more susceptible to nucleophilic attack under certain conditions.
The photophysical behavior, including absorption and fluorescence properties, is also highly dependent on the electronic structure. The dimethylamino group is a known electron donor and can participate in intramolecular charge transfer (ICT) upon photoexcitation, especially when an electron-withdrawing group is present on the phenyl ring. This ICT character can lead to interesting photophysical phenomena, such as large Stokes shifts and solvent-dependent emission spectra (solvatochromism).
Table 3: Predicted Effects of Substituents on Electronic and Photophysical Properties
| Substituent Type at para-position | Effect on HOMO-LUMO Gap | Expected λmax (Absorption) | Potential for Intramolecular Charge Transfer (ICT) |
| Strong Electron-Donating (e.g., -OCH₃) | Decrease | Red-shift | Moderate |
| Strong Electron-Withdrawing (e.g., -NO₂) | Significant Decrease | Significant Red-shift | High |
| Halogen (e.g., -Cl) | Minor Change | Minor Shift | Low |
Note: This table is based on established principles of physical organic chemistry.
Steric Influences on Molecular Conformation and Reaction Pathways
Steric hindrance, arising from the spatial bulk of substituents, plays a critical role in determining the molecular conformation and can influence reaction pathways. In the case of this compound, the ortho-position of the dimethylamino group already introduces a degree of steric congestion.
Introducing bulky substituents at the positions adjacent to the dimethylamino group or at the alpha-carbon can lead to significant steric strain. This strain can force the molecule to adopt specific conformations to minimize repulsive interactions. For example, a bulky group at the 3-position of the phenyl ring could hinder the rotation of the dimethylamino group, affecting its conjugation with the aromatic system. Similarly, bulky substituents at the alpha-carbon can restrict the rotation around the Cα-C(phenyl) bond.
These conformational changes can have a direct impact on the reactivity of the molecule. For instance, steric hindrance around the alpha-carbon can impede the approach of reagents, slowing down or even preventing reactions at that site. In reactions involving the aromatic ring, bulky substituents can direct incoming electrophiles to less hindered positions.
Analysis of Isomerism (e.g., Z/E Isomers) and its Impact on Structure and Properties
Isomerism is a key consideration when modifications at the alpha-carbon introduce a double bond or a new stereocenter. For example, if a substituent is introduced at the alpha-carbon that can participate in the formation of a C=C double bond (e.g., through an elimination reaction or a condensation reaction), the possibility of Z/E (or cis/trans) isomerism arises.
The Z and E isomers will have different spatial arrangements of the substituents around the double bond, which can lead to distinct physical and chemical properties. For instance, the polarity, boiling point, and melting point of the two isomers can differ significantly. Their spectroscopic signatures, particularly in ¹H NMR, will also be different due to the different magnetic environments of the protons.
The relative stability of the Z and E isomers is often governed by steric factors. The isomer with the bulkier groups on opposite sides of the double bond (the E isomer) is typically more stable. However, electronic factors and the potential for intramolecular interactions can sometimes favor the Z isomer. The specific geometry of the isomer can also influence its reactivity and biological activity if the molecule is intended for such applications.
Table 4: General Properties of Z and E Isomers of a Hypothetical α-Substituted-2-[2-(dimethylamino)phenyl]acetonitrile Derivative
| Property | Z-Isomer (bulky groups on the same side) | E-Isomer (bulky groups on opposite sides) |
| Steric Strain | Generally higher | Generally lower |
| Stability | Generally lower | Generally higher |
| Polarity | Can be higher depending on substituents | Can be lower depending on substituents |
| ¹H NMR Coupling Constants (across C=C) | Typically smaller | Typically larger |
Note: This table provides a general comparison of the properties of Z and E isomers.
Conclusion and Future Research Directions for 2 2 Dimethylamino Phenyl Acetonitrile
Synthesis of Key Academic Contributions and Findings
The academic literature on 2-[2-(Dimethylamino)phenyl]acetonitrile specifically is not extensive, with much of the available research focusing on the isomeric α-(N,N-dimethylamino)phenylacetonitrile. However, general synthetic strategies for related compounds provide a foundation for its preparation. The presence of the dimethylamino group on the phenyl ring suggests that this compound could be a valuable building block in the synthesis of more complex molecules, potentially including dyes, pigments, and pharmaceutical intermediates. ontosight.ai The nitrile functional group is highly versatile and can be converted into amines, carboxylic acids, and amides, further expanding its synthetic utility. ontosight.ai
The chemical properties of this compound are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitrile group. The dimethylamino group can impact the reactivity of the aromatic ring and participate in nucleophilic reactions. ontosight.ai
Identification of Unexplored Synthetic Avenues and Methodological Challenges
Despite the foundational knowledge from related compounds, specific and optimized synthetic routes for this compound remain an area for development. Key challenges include achieving high yields and selectivity, particularly in preventing the formation of isomeric impurities. Future research could focus on the development of novel catalytic systems to improve the efficiency and environmental footprint of the synthesis.
Unexplored synthetic avenues may include:
Transition-metal catalyzed cross-coupling reactions: Utilizing precursors like 2-bromo-N,N-dimethylaniline and a cyanomethylating agent could provide a direct and efficient route.
Novel cyanation methods: Exploring greener and safer cyanation reagents to replace traditional and more hazardous cyanide salts would be a significant advancement.
Asymmetric synthesis: The development of methods for the enantioselective synthesis of chiral derivatives of this compound could open doors to new applications in medicinal chemistry.
Methodological challenges that need to be addressed include the purification of the final product and the characterization of its physicochemical properties, for which there is currently limited data.
Potential for Emerging Applications in Advanced Materials Science
The unique electronic properties conferred by the dimethylamino and nitrile groups make this compound an intriguing candidate for applications in advanced materials science. The aromatic ring system combined with the polar nitrile group can contribute to desirable optical and electronic properties. ontosight.ai
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The dimethylamino group is a known electron-donating moiety, which can be beneficial in the design of materials for hole transport layers or as part of emissive dopants in OLEDs.
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating dimethylamino group and electron-withdrawing nitrile group) suggests potential for NLO properties, which are valuable in telecommunications and optical computing.
Sensors: The nitrogen atoms in the dimethylamino and nitrile groups could act as binding sites for metal ions or other analytes, making it a candidate for the development of chemical sensors.
Further research is required to synthesize and characterize polymers or molecular materials derived from this compound to validate these potential applications.
Opportunities for Deeper Mechanistic and Theoretical Probes
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry and theoretical studies can provide valuable insights into:
Reaction Pathways: Elucidating the transition states and intermediates in the synthesis of the compound can help in identifying rate-limiting steps and potential side reactions.
Electronic Structure: Theoretical calculations can predict the electronic and optical properties of the molecule, guiding the design of new materials with specific functionalities.
Reactivity: Understanding the charge distribution and frontier molecular orbitals can help in predicting the reactivity of the molecule in various chemical transformations.
Experimental mechanistic studies, such as kinetic analysis and isotopic labeling, would complement theoretical probes to provide a comprehensive picture of the chemical behavior of this compound.
Interdisciplinary Research Outlook and Collaborative Possibilities
The exploration of this compound and its derivatives offers numerous opportunities for interdisciplinary collaboration.
Organic Chemists and Materials Scientists: Joint efforts can lead to the design and synthesis of novel functional materials with tailored optical and electronic properties.
Computational Chemists and Experimentalists: A synergistic approach can accelerate the discovery of new synthetic methods and the prediction of material properties.
Pharmacologists and Medicinal Chemists: Given that phenylacetonitrile (B145931) derivatives are used as intermediates in drug synthesis, collaborations could explore the potential biological activities of compounds derived from this compound. fortunebusinessinsights.commarketresearchfuture.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(Dimethylamino)phenyl]acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-iodophenylacetonitrile with dimethylamine under Pd-catalyzed conditions can yield the target compound. Optimal conditions include temperatures of 70–90°C, inert atmosphere (N₂ or Ar), and polar aprotic solvents like DMF . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to amine) and reaction time (12–24 hours). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm purity (>95%) and structural integrity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar nitriles?
- Methodological Answer : Key spectral markers include:
- NMR : Aromatic protons in the 2-substituted phenyl ring exhibit deshielding (δ 7.2–7.8 ppm) due to electron-withdrawing nitrile and dimethylamino groups. The nitrile carbon appears at ~115–120 ppm in <sup>13</sup>C NMR .
- IR : A sharp C≡N stretch at ~2240 cm⁻¹ and N–H stretches (if present) at ~3300 cm⁻¹ .
- MS : Molecular ion peak at m/z corresponding to C₁₀H₁₂N₂ (MW: 160.22 g/mol) and fragmentation patterns showing loss of dimethylamine (45 Da) .
Q. What are the common reactivity patterns of this compound in organic transformations?
- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids (via acidic/basic conditions) or reduction to primary amines (using LiAlH₄). The dimethylamino group participates in alkylation or quaternization reactions. For example, reaction with methyl iodide forms a quaternary ammonium salt, useful in phase-transfer catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and controls.
- Purity validation : Employ HPLC (>99% purity) and elemental analysis.
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. What strategies optimize the enantiomeric purity of chiral derivatives synthesized from this compound?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd or Ru complexes) can induce stereocontrol during functionalization. For example, hydrogenation of the nitrile to an amine using a BINAP-Ru catalyst achieves >90% enantiomeric excess (ee). Analytical methods like chiral HPLC or polarimetry are essential for ee quantification .
Q. How do computational models predict the binding affinity of this compound with neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like serotonin receptors. Key parameters include:
- Ligand preparation : Generate 3D conformers (Open Babel) and assign partial charges.
- Binding site analysis : Identify hydrophobic pockets and hydrogen-bond donors/acceptors.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand assays .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for this compound under acidic conditions?
- Methodological Answer : Stability depends on solvent polarity and acid strength. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
